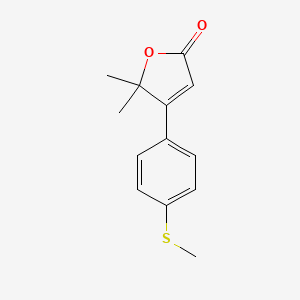

5,5-Dimethyl-4-(4-(methylthio)phenyl)furan-2(5H)-one

CAS No.:

Cat. No.: VC17476256

Molecular Formula: C13H14O2S

Molecular Weight: 234.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H14O2S |

|---|---|

| Molecular Weight | 234.32 g/mol |

| IUPAC Name | 5,5-dimethyl-4-(4-methylsulfanylphenyl)furan-2-one |

| Standard InChI | InChI=1S/C13H14O2S/c1-13(2)11(8-12(14)15-13)9-4-6-10(16-3)7-5-9/h4-8H,1-3H3 |

| Standard InChI Key | GRDPSSWVXSPXHK-UHFFFAOYSA-N |

| Canonical SMILES | CC1(C(=CC(=O)O1)C2=CC=C(C=C2)SC)C |

Introduction

Chemical Identity and Molecular Characteristics

Basic Structural Features

5,5-Dimethyl-4-(4-(methylthio)phenyl)furan-2(5H)-one features a furan-2(5H)-one scaffold substituted at the 4- and 5-positions. The 4-position bears a 4-(methylthio)phenyl group, while the 5-position contains two methyl groups, creating a sterically hindered environment. The methylthio (-SMe) moiety introduces sulfur-based reactivity, enabling participation in oxidation and nucleophilic substitution reactions .

Table 1: Key Molecular Data

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₁₃H₁₄O₂S | |

| Molecular weight | 234.32 g/mol | |

| IUPAC name | 5,5-dimethyl-4-(4-methylsulfanylphenyl)furan-2-one | |

| Canonical SMILES | CC1(C(=CC(=O)O1)C2=CC=C(C=C2)SC)C |

Synthesis and Reaction Pathways

Multi-Step Organic Synthesis

The compound is synthesized via Michael addition and cyclization reactions. A representative method involves:

-

Michael Addition: 2-(3,3-Bis(methylthio)-1-arylallylidene)malononitriles react with nucleophiles to form intermediates.

-

Cyclization: Acid-catalyzed intramolecular cyclization yields the furanone core .

Table 2: Optimized Reaction Conditions

| Step | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| Cyclization | H₂SO₄ (5–10%) in methanol, 25°C, 6–12 hr | 73% | |

| Oxidation | H₂O₂ in CH₂Cl₂, -5°C to 25°C, 3–5 hr | 68% |

Alternative routes start with 4-(methylthio)benzaldehyde and acetone, undergoing aldol condensation followed by cyclization under acidic conditions. The choice of solvent (e.g., dichloromethane, acetonitrile) significantly impacts yield and selectivity .

Structural and Spectroscopic Analysis

X-ray Crystallography and NMR

While crystallographic data for this specific compound remains unpublished, analogous furanones exhibit planar furanone rings with dihedral angles of 15–25° between the aryl and heterocyclic planes . Key spectroscopic features include:

-

¹H NMR: δ 1.50 (s, 6H, CH₃), δ 2.45 (s, 3H, SMe), δ 6.90–7.40 (m, 4H, aromatic).

-

IR: Strong absorption at 1775 cm⁻¹ (C=O stretch).

Biological Activities and Mechanisms

COX Inhibition and Anti-Inflammatory Effects

The compound inhibits cyclooxygenase-2 (COX-2) with IC₅₀ values comparable to celecoxib, reducing prostaglandin E₂ (PGE₂) synthesis in macrophages. Molecular docking studies suggest the methylthio group interacts with COX-2’s secondary pocket, mimicking sulfonamide-based inhibitors .

Applications in Medicinal Chemistry

Lead Optimization Strategies

Structural modifications at the 4-aryl position enhance potency:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume